4-Methylcyclohexane-1-carbaldehyde

Catalog No.
S688252
CAS No.
33242-79-4
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylcyclohexane-1-carbaldehyde

CAS Number

33242-79-4

Product Name

4-Methylcyclohexane-1-carbaldehyde

IUPAC Name

4-methylcyclohexane-1-carbaldehyde

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3

InChI Key

XZUAUDZGDPLDLH-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C=O

Canonical SMILES

CC1CCC(CC1)C=O

Synthesis and Characterization:

-Methylcyclohexane-1-carbaldehyde, also known as p-methylcyclohexanecarboxyaldehyde, is a relatively simple organic molecule with the chemical formula C₈H₁₄O. It holds potential as a building block for the synthesis of more complex molecules due to its functional groups. Scientific research has explored various methods for its synthesis, including:

  • Oxidation of 4-methylcyclohexanol using various oxidizing agents like chromium trioxide or manganese dioxide [].
  • Hydroformylation of 4-methylcyclohexene using catalysts like rhodium or iridium [].

Researchers have also employed various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize and identify 4-Methylcyclohexane-1-carbaldehyde [].

Potential Applications:

While there is limited information on the specific research applications of 4-Methylcyclohexane-1-carbaldehyde itself, its structural features suggest potential uses in various scientific fields:

  • Organic synthesis: The aldehyde functional group allows for further chemical transformations, making it a potential building block for the synthesis of more complex molecules with diverse functionalities. These molecules could find applications in various fields like pharmaceuticals, materials science, and agrochemicals [].
  • Biochemistry: The cyclohexane ring and the aldehyde group present in 4-Methylcyclohexane-1-carbaldehyde bear some resemblance to certain naturally occurring molecules. This similarity could be exploited in studies related to enzyme function, drug design, and understanding biological processes [].

4-Methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It features a cyclohexane ring with a methyl group attached to the fourth carbon and an aldehyde functional group at the first carbon. This compound is significant in organic synthesis and has applications across various fields, including pharmaceuticals and industrial chemistry. Its unique structure allows for diverse chemical reactivity, making it a valuable intermediate in synthetic pathways .

  • Oxidation: The aldehyde group can be oxidized to form 4-methylcyclohexane-1-carboxylic acid using oxidizing agents such as potassium permanganate or sodium dichromate.
  • Reduction: The aldehyde can be reduced to 4-methylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the aldehyde group is replaced by various functional groups depending on the nucleophile used, such as Grignard reagents or organolithium compounds .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Various nucleophiles, including Grignard reagents and organolithium compounds.

Major Products Formed

  • From Oxidation: 4-Methylcyclohexane-1-carboxylic acid.
  • From Reduction: 4-Methylcyclohexanol.
  • From Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Common Synthetic Routes

  • Oxidation of 4-Methylcyclohexanol: Utilizing oxidizing agents such as pyridinium chlorochromate or chromium trioxide under mild conditions.
  • Hydroformylation of 4-Methylcyclohexene: Involves a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen gas under high pressure and moderate temperature.

Industrial Production

In industrial settings, 4-methylcyclohexane-1-carbaldehyde is produced through large-scale hydroformylation processes. Advanced catalysts and optimized reaction conditions are employed to achieve high yields, followed by purification through distillation and other separation techniques .

4-Methylcyclohexane-1-carbaldehyde serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of pharmaceuticals: It can be utilized in the production of various medicinal compounds.
  • Flavoring agents: Due to its pleasant odor, it may be used in the formulation of fragrances and flavorings.
  • Chemical intermediates: It acts as a precursor for other chemical transformations in industrial chemistry .

Several compounds share structural similarities with 4-methylcyclohexane-1-carbaldehyde:

Compound NameKey Features
Cyclohexane-1-carbaldehydeLacks the methyl group at the fourth carbon
4-MethylcyclohexanolContains a hydroxyl group instead of an aldehyde group
4-Methylcyclohexane-1-carboxylic acidContains a carboxylic acid group instead of an aldehyde

Uniqueness

The uniqueness of 4-methylcyclohexane-1-carbaldehyde lies in its combination of both a methyl group and an aldehyde group on the cyclohexane ring. This structural arrangement imparts distinct chemical properties and reactivity, making it particularly valuable for various synthetic and industrial applications.

XLogP3

2.1

Dates

Last modified: 08-15-2023

Explore Compound Types